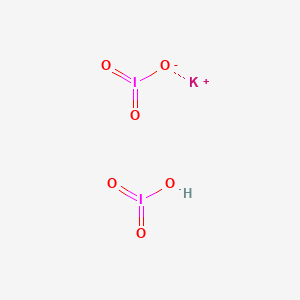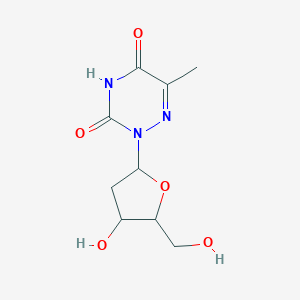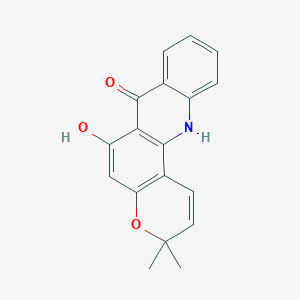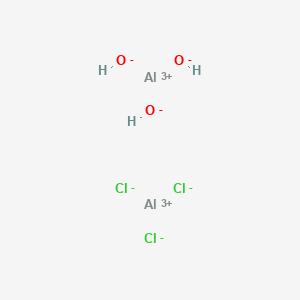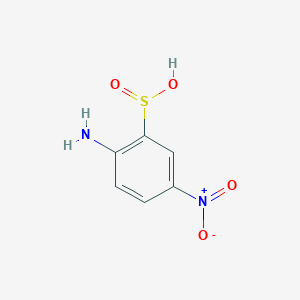
Benzenesulfinic acid, 2-amino-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfinic acid, 2-amino-5-nitro- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
科学的研究の応用
Benzenesulfinic acid, 2-amino-5-nitro- has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of photochemistry, where this compound has been shown to act as a photosensitizer for the generation of singlet oxygen. This property has potential applications in the treatment of cancer, as singlet oxygen is known to be toxic to cancer cells.
作用機序
The mechanism of action of benzenesulfinic acid, 2-amino-5-nitro- is not fully understood, but it is believed to involve the generation of singlet oxygen through a photochemical process. Singlet oxygen is a highly reactive species that can react with a variety of biomolecules, including lipids, proteins, and DNA. This reactivity is what makes singlet oxygen a potential candidate for cancer treatment.
生化学的および生理学的効果
Benzenesulfinic acid, 2-amino-5-nitro- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of benzenesulfinic acid, 2-amino-5-nitro- for lab experiments is its ability to act as a photosensitizer for the generation of singlet oxygen. This property can be useful for a variety of applications, including the treatment of cancer. However, one limitation of this compound is its potential toxicity, as singlet oxygen can be toxic to healthy cells as well as cancer cells.
将来の方向性
There are many potential future directions for the study of benzenesulfinic acid, 2-amino-5-nitro-. One area of interest is the development of more efficient synthesis methods for this compound, which could help to improve its potential applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Finally, more studies are needed to determine the potential toxicity of this compound and its effects on healthy cells.
合成法
Benzenesulfinic acid, 2-amino-5-nitro- can be synthesized through various methods, including the reaction of 2-nitroaniline with sodium bisulfite in the presence of hydrochloric acid. This method yields a white crystalline solid, which can be purified through recrystallization. Other methods include the reaction of 2-nitroaniline with sulfur dioxide and sodium hydroxide, or the reaction of 2-nitroaniline with sulfamic acid and sodium nitrite.
特性
CAS番号 |
14688-12-1 |
|---|---|
製品名 |
Benzenesulfinic acid, 2-amino-5-nitro- |
分子式 |
C6H6N2O4S |
分子量 |
202.19 g/mol |
IUPAC名 |
2-amino-5-nitrobenzenesulfinic acid |
InChI |
InChI=1S/C6H6N2O4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,7H2,(H,11,12) |
InChIキー |
YSVVZGZNUFOJHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)N |
その他のCAS番号 |
14688-12-1 |
同義語 |
2-Amino-5-nitrobenzenesulfinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



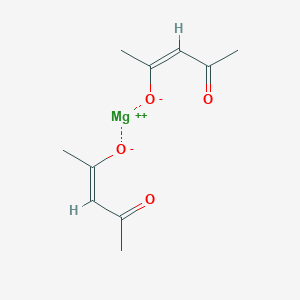
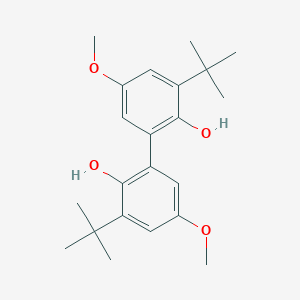
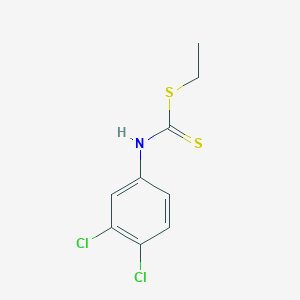
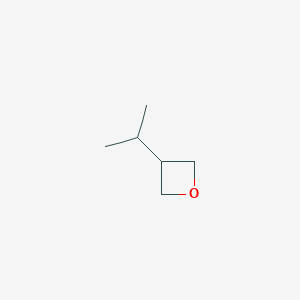
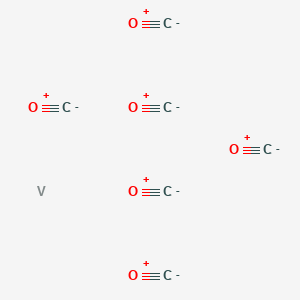
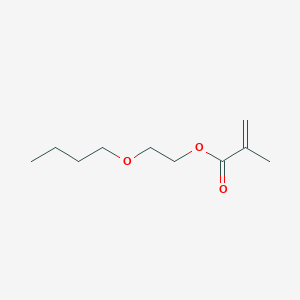
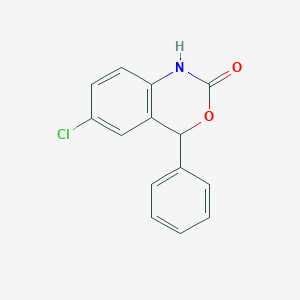
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
